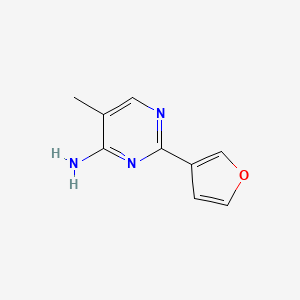

2-(Furan-3-yl)-5-methylpyrimidin-4-amine

Description

2-(Furan-3-yl)-5-methylpyrimidin-4-amine (CAS: 1933462-01-1) is a pyrimidine derivative featuring a furan-3-yl substituent at position 2 and a methyl group at position 5 of the pyrimidine ring. Its molecular formula is C₉H₉N₃O, with a molecular weight of 175.19 g/mol . The compound is of interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules and the furan moiety's role in enhancing pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name |

2-(furan-3-yl)-5-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-4-11-9(12-8(6)10)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEQGNCHBNZPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)-5-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative and a pyrimidine precursor, the reaction can be catalyzed by acids or bases to form the desired compound. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-yl)-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-diones under specific conditions.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to direct the reactions towards the desired products .

Major Products Formed

The major products formed from these reactions include various substituted furans and pyrimidines, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(Furan-3-yl)-5-methylpyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting specific enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(Furan-3-yl)-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural similarities and differences between 2-(Furan-3-yl)-5-methylpyrimidin-4-amine and selected analogs:

Key Observations :

- Furan vs. Aryl Substituents : Replacement of the furan group with methoxyphenyl (e.g., 5-(4-Methoxyphenyl)pyrimidin-2-amine) reduces polarity but may enhance π-π stacking interactions in biological targets .

- Extended Scaffolds : Bipyrimidine derivatives (e.g., 4-(Furan-2-yl)-5-pyrimidin-4-ylpyrimidin-2-amine) offer additional hydrogen-bonding sites, which could enhance target selectivity .

Physicochemical Properties

| Property | This compound | 5-Fluoro-2-methanesulfonylpyrimidin-4-amine | iCARM1 |

|---|---|---|---|

| Molecular Weight (g/mol) | 175.19 | 191.18 | 436.16 (calc.) |

| LogP (Predicted) | 1.8 | 0.5 | 3.2 |

| Solubility | Moderate in polar solvents | Low (due to sulfonyl group) | Low (lipophilic) |

| HPLC Retention (min) | N/A | N/A | 11.34 (Method A) |

Notes:

Computational Insights

While emphasizes the importance of exact-exchange terms in density-functional theory (DFT) for accurate thermochemical predictions, specific computational data for these compounds are lacking. However, DFT could elucidate electronic effects of substituents (e.g., electron-withdrawing sulfonyl groups in 5-Fluoro-2-methanesulfonylpyrimidin-4-amine) on reactivity and binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.